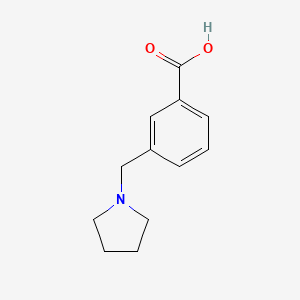

3-(Pyrrolidin-1-ylmethyl)benzoic acid

Description

BenchChem offers high-quality 3-(Pyrrolidin-1-ylmethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrrolidin-1-ylmethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWICTTOVWSNXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588306 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-41-9 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-(Pyrrolidin-1-ylmethyl)benzoic acid

CAS Number: 884507-41-9 (Free Acid) | CAS Number: 887922-93-2 (Hydrochloride Salt)

Executive Summary

3-(Pyrrolidin-1-ylmethyl)benzoic acid is a pivotal bifunctional building block in medicinal chemistry, characterized by a zwitterionic scaffold containing both a carboxylic acid and a tertiary aliphatic amine. This molecular architecture makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD) , particularly in targeting G-Protein Coupled Receptors (GPCRs) such as Dopamine D2, Histamine H3, and Muscarinic receptors.

Its utility lies in the "linker-head" topology: the benzoic acid moiety serves as a rigid aromatic anchor capable of forming salt bridges or hydrogen bonds, while the pyrrolidine ring acts as a solubility-enhancing basic tail that can probe hydrophobic pockets. This guide details the physicochemical profiling, optimized synthetic routes, and handling protocols for this compound.[1]

Chemical Identity & Physicochemical Profiling

Understanding the ionization state of this molecule is critical for assay development and formulation. At physiological pH (7.4), the compound exists primarily as a zwitterion.

| Property | Value | Context |

| IUPAC Name | 3-(pyrrolidin-1-ylmethyl)benzoic acid | Standard Nomenclature |

| Molecular Formula | C₁₂H₁₅NO₂ | - |

| Molecular Weight | 205.25 g/mol | Fragment-compliant (<300 Da) |

| pKa (Acid) | ~4.0 - 4.2 | Deprotonated (COO⁻) at pH 7.4 |

| pKa (Base) | ~9.2 - 9.5 | Protonated (NH⁺) at pH 7.4 |

| LogP | -0.75 (approx) | Highly hydrophilic; excellent for lowering LogD of lipophilic drugs |

| Appearance | White to off-white powder | Hygroscopic (especially as HCl salt) |

| Solubility | High in Water, DMSO, Methanol | Poor in non-polar solvents (Hexane) |

Synthetic Methodologies

Two distinct routes are recommended depending on the scale and available starting materials.

Method A: Reductive Amination (Medicinal Chemistry Scale)

Best for: Rapid analog generation, mild conditions, high functional group tolerance. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.

Reagents:

-

Precursor: 3-Formylbenzoic acid (or methyl 3-formylbenzoate).

-

Amine: Pyrrolidine (1.1 equiv).

-

Reductant: Sodium Triacetoxyborohydride (STAB) - Preferred over NaBH₄ for better chemoselectivity.

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

Protocol:

-

Imine Formation: Dissolve 3-formylbenzoic acid (10 mmol) in DCE (50 mL). Add pyrrolidine (11 mmol).

-

Acid Catalysis: If reaction is sluggish, add catalytic Acetic Acid (AcOH) to adjust pH to ~5–6. This accelerates iminium ion formation.

-

Reduction: Cool to 0°C. Add STAB (14 mmol) portion-wise. Allow to warm to RT and stir for 4–16 hours.

-

Quench: Quench with saturated NaHCO₃.

-

Isolation: Since the product is zwitterionic/polar, standard extraction may be difficult.

-

If Ester used: Extract with EtOAc, dry, and concentrate. Hydrolyze with LiOH/THF/H₂O.

-

If Acid used: Adjust aqueous layer to isoelectric point (pH ~6-7) to precipitate, or use reverse-phase chromatography (C18).

-

Method B: Nucleophilic Substitution (Process Scale)

Best for: Cost-efficiency, scale-up (>100g). Mechanism: SN2 displacement of a benzylic halide.

Reagents:

-

Precursor: 3-(Chloromethyl)benzoic acid (or ester).

-

Nucleophile: Pyrrolidine (Excess or stoichiometric with base).

-

Base: K₂CO₃ or DIPEA.

-

Solvent: Acetonitrile or DMF.

Protocol:

-

Suspend 3-(chloromethyl)benzoic acid methyl ester (50 mmol) and K₂CO₃ (100 mmol) in Acetonitrile (200 mL).

-

Add Pyrrolidine (55 mmol) dropwise at 0°C to prevent exotherm/polymerization.

-

Heat to reflux (60–80°C) for 2–4 hours. Monitor by TLC/LCMS.

-

Filter inorganic salts (KCl/K₂CO₃). Concentrate filtrate.

-

Hydrolysis: Treat the crude ester with NaOH (2M, aq) and Methanol (1:1) at 50°C for 1 hour.

-

Workup: Acidify carefully with HCl to pH 2 (forms HCl salt) or pH 6 (free zwitterion). Recrystallize from EtOH/Ether.

Synthetic Workflow Visualization

Figure 1: Dual synthetic pathways for 3-(Pyrrolidin-1-ylmethyl)benzoic acid. Route A (top) is preferred for library synthesis; Route B (bottom) is preferred for bulk scale-up.

Medicinal Chemistry Applications

This molecule is rarely a final drug but is a high-value scaffold .

Fragment-Based Drug Discovery (FBDD)

The molecule passes the "Rule of 3" for fragments (MW < 300, LogP < 3, H-donors < 3).

-

The Acid: Targets positively charged residues (e.g., Arginine, Lysine) in receptor binding pockets.

-

The Pyrrolidine: Targets hydrophobic regions while maintaining high aqueous solubility due to the protonatable nitrogen.

GPCR Ligand Design

In Dopamine (D2/D3) and Histamine (H3) antagonists, the basic nitrogen is essential for interaction with the conserved Aspartate residue (e.g., Asp3.32 in aminergic GPCRs). The benzoic acid moiety allows for amide coupling to extend the molecule into secondary binding pockets.

Solubility Enhancement

Replacing a phenyl ring with the 3-(pyrrolidin-1-ylmethyl)phenyl moiety often improves the LogD and Metabolic Stability (microsomal clearance) of lead compounds by introducing an ionizable center that prevents rapid oxidative metabolism common in flat aromatic systems.

Figure 2: Structure-Activity Relationship (SAR) decomposition of the scaffold.

Safety & Handling Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[3] |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| STOT-SE | H335 | May cause respiratory irritation.[3][4] |

Handling Instructions:

-

Hygroscopicity: The HCl salt is hygroscopic.[4] Store in a desiccator at room temperature (15-25°C).

-

Inhalation: Use a dust mask (N95) or work within a fume hood to avoid inhaling fine powder.

-

Incompatibility: Avoid strong oxidizing agents. The amine is incompatible with acid chlorides/anhydrides unless the intention is to react the carboxylic acid side (requires protection strategies).

References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. (Foundational protocol for Method A).

-

Google Patents. (2013). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.[5] (Industrial process analog for Method B). Retrieved from

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3-(pyrrolidin-1-ylmethyl)benzoic acid hydrochloride; CAS No.: 887922-93-2 [chemshuttle.com]

- 5. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Pyrrolidin-1-ylmethyl)benzoic acid

A Senior Application Scientist's Perspective on a Novel Benzoic Acid Derivative

This guide offers a comprehensive exploration into the potential mechanism of action of the novel synthetic compound, 3-(pyrrolidin-1-ylmethyl)benzoic acid. As direct research on this specific molecule is emerging, this document synthesizes findings from structurally related benzoic acid derivatives to propose and technically evaluate its most probable biological activities. This paper is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound.

Introduction: The Enigma of a Novel Benzoic Acid Derivative

3-(Pyrrolidin-1-ylmethyl)benzoic acid is a synthetic organic compound characterized by a benzoic acid core, a common scaffold in medicinal chemistry. Its unique feature is the pyrrolidin-1-ylmethyl substituent at the meta-position. While the hydrochloride salt of this compound is commercially available, extensive research elucidating its specific mechanism of action remains to be published. However, the broader class of benzoic acid derivatives has been shown to exhibit a range of biological activities, from anti-cancer to antiviral effects. This guide will therefore focus on a hypothesized mechanism of action based on the established activities of analogous compounds, providing a scientifically grounded framework for future research.

Proposed Mechanisms of Action: A Multi-Target Hypothesis

Based on the activities of structurally similar benzoic acid derivatives, we propose that 3-(pyrrolidin-1-ylmethyl)benzoic acid may exert its biological effects through one or more of the following mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: A significant number of benzoic acid derivatives have been identified as inhibitors of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2]

-

Neuraminidase Inhibition: Certain benzoic acid derivatives have demonstrated potent antiviral activity, specifically through the inhibition of viral neuraminidase, an enzyme essential for the release of new viral particles from infected cells.[3]

-

TRPC6 Channel Ligation: Recent in silico studies have suggested that benzoic acid-based compounds can act as ligands for the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6), a channel implicated in various physiological processes.[4][5]

The following sections will delve into the specifics of each proposed mechanism and outline experimental approaches to validate these hypotheses.

Detailed Exploration of Proposed Mechanisms

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[1] Benzoic acid derivatives have emerged as promising non-hydroxamate HDAC inhibitors.[1]

Proposed Signaling Pathway:

Caption: Proposed HDAC Inhibition Pathway.

Experimental Validation Workflow:

A step-by-step protocol to assess the HDAC inhibitory activity of 3-(pyrrolidin-1-ylmethyl)benzoic acid.

1. In Vitro HDAC Activity Assay:

- Objective: To determine the direct inhibitory effect of the compound on HDAC enzyme activity.

- Method:

- Utilize a commercially available fluorometric HDAC activity assay kit.

- Prepare a dilution series of 3-(pyrrolidin-1-ylmethyl)benzoic acid (e.g., from 1 nM to 100 µM).

- Incubate recombinant human HDAC enzyme with the substrate and varying concentrations of the compound.

- Measure the fluorescence generated by the deacetylated substrate at appropriate excitation/emission wavelengths.

- Calculate the IC50 value, the concentration of the compound that inhibits 50% of the HDAC enzyme activity.

- Rationale: This initial screen provides direct evidence of enzyme inhibition and a quantitative measure of potency.

2. Western Blot Analysis of Histone Acetylation:

- Objective: To assess the effect of the compound on histone acetylation levels in cancer cell lines.

- Method:

- Treat cancer cell lines (e.g., MCF-7, K562) with varying concentrations of 3-(pyrrolidin-1-ylmethyl)benzoic acid for a specified time (e.g., 24 hours).

- Lyse the cells and extract total protein.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Probe the membrane with primary antibodies specific for acetylated histone H3 and H4.

- Use a loading control (e.g., β-actin or total histone H3) to normalize the results.

- Detect with a secondary antibody and visualize using chemiluminescence.

- Rationale: An increase in acetylated histones in treated cells would confirm the compound's ability to inhibit HDACs in a cellular context.

3. Cell Viability and Apoptosis Assays:

- Objective: To determine if the compound induces cell death in cancer cells, a downstream effect of HDAC inhibition.

- Method:

- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the GI50 (concentration for 50% growth inhibition).

- Conduct an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to quantify the number of apoptotic cells after treatment.

- Rationale: Linking HDAC inhibition to a functional cellular outcome like apoptosis strengthens the mechanistic hypothesis.

Data Presentation:

| Compound | Target | Activity (IC50/EC50) | Cell Line | Reference |

| A3bn (a benzoic acid derivative) | HDAC2, HDAC6, HDAC8 | 20.3 µM (MCF-7), 42.0 µM (K562) | MCF-7, K562 | [1] |

| SAHA (Vorinostat) | HDACs | 39.2 µM (MCF-7), 36.1 µM (K562) | MCF-7, K562 | [1][2] |

| 3-(Pyrrolidin-1-ylmethyl)benzoic acid | HDACs (Hypothesized) | To be determined | - | - |

Neuraminidase Inhibition

Neuraminidase is a key enzyme for influenza virus replication, facilitating the release of progeny virions from infected host cells. Inhibiting this enzyme is a clinically validated strategy for treating influenza.[3]

Proposed Viral Release Inhibition Pathway:

Caption: Proposed Neuraminidase Inhibition Workflow.

Experimental Validation Workflow:

1. In Vitro Neuraminidase Inhibition Assay:

- Objective: To directly measure the inhibitory effect of the compound on neuraminidase activity.

- Method:

- Use a commercially available neuraminidase inhibitor screening kit.

- Incubate purified influenza neuraminidase with a fluorogenic substrate in the presence of varying concentrations of 3-(pyrrolidin-1-ylmethyl)benzoic acid.

- Measure the fluorescence produced upon substrate cleavage.

- Calculate the IC50 value.

- Rationale: This provides direct evidence of target engagement and potency.

2. Plaque Reduction Assay in Cell Culture:

- Objective: To assess the compound's ability to inhibit viral replication in a cell-based model.

- Method:

- Grow a monolayer of susceptible cells (e.g., MDCK cells) in a multi-well plate.

- Infect the cells with a known titer of influenza virus.

- Overlay the cells with a semi-solid medium containing different concentrations of the compound.

- Incubate for 2-3 days to allow for plaque formation.

- Stain the cells and count the number of plaques.

- Calculate the EC50 value (the concentration that reduces the number of plaques by 50%).

- Rationale: This assay demonstrates the compound's antiviral efficacy in a biological system.

TRPC6 Channel Ligation

TRPC6 is a non-selective cation channel involved in various cellular processes. Dysregulation of TRPC6 has been linked to several diseases. Benzoic acid derivatives have been identified through in silico studies as potential ligands for TRPC6.[4][5]

Proposed TRPC6 Modulation Pathway:

Caption: Proposed TRPC6 Channel Ligation.

Experimental Validation Workflow:

1. Calcium Influx Assay:

- Objective: To determine if the compound modulates TRPC6-mediated calcium entry into cells.

- Method:

- Use a cell line overexpressing human TRPC6 (e.g., HEK293-TRPC6).

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

- Establish a baseline fluorescence reading.

- Apply 3-(pyrrolidin-1-ylmethyl)benzoic acid and measure the change in intracellular calcium concentration.

- A known TRPC6 agonist can be used as a positive control.

- Rationale: A change in calcium influx upon compound application would indicate modulation of TRPC6 activity.

2. Electrophysiology (Patch-Clamp):

- Objective: To directly measure the effect of the compound on TRPC6 channel currents.

- Method:

- Perform whole-cell patch-clamp recordings on HEK293-TRPC6 cells.

- Apply a voltage ramp to elicit TRPC6 currents.

- Perfuse the cells with 3-(pyrrolidin-1-ylmethyl)benzoic acid and record any changes in current amplitude or kinetics.

- Rationale: This "gold standard" technique provides detailed information about the compound's effect on channel gating and conductance.

Summary and Future Directions

3-(Pyrrolidin-1-ylmethyl)benzoic acid represents a promising but understudied molecule. Based on the established pharmacology of the broader benzoic acid derivative class, this guide proposes three plausible mechanisms of action: HDAC inhibition, neuraminidase inhibition, and TRPC6 channel ligation. The provided experimental workflows offer a clear and logical path for researchers to systematically investigate these hypotheses.

Future research should focus on executing these in vitro and cell-based assays to identify the primary biological target(s) of 3-(pyrrolidin-1-ylmethyl)benzoic acid. Positive hits in any of these pathways would warrant further investigation, including in vivo efficacy studies in relevant disease models. The multi-target potential of this compound underscores the importance of a comprehensive and unbiased approach to its mechanistic elucidation.

References

-

Al-Hujaily, E. M., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Chemistry & Biodiversity. [Link]

- Warrington, J. M., et al. (1999). Preparation and use of ortho-sulfonamido aryl hydroxamic acids as matrix metalloproteinase and tace inhibitors.

-

Wang, Y., et al. (2018). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. Molecules. [Link]

-

González-Lafinita, A., et al. (2025). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Pharmaceuticals. [Link]

-

González-Lafinita, A., et al. (2025). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI. [Link]

-

Ganesan, K., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Epigenetics. [Link]

Sources

- 1. Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to Investigating the Potential Biological Activity of 3-(Pyrrolidin-1-ylmethyl)benzoic acid

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel chemical entity, 3-(Pyrrolidin-1-ylmethyl)benzoic acid. While direct biological data for this specific molecule is not extensively published, its structure combines two pharmacologically significant motifs: a saturated pyrrolidine ring and a benzoic acid moiety. This unique combination suggests a high potential for interaction with various biological targets. This document outlines a hypothesis-driven approach to exploring its bioactivity, focusing on plausible target classes such as enzymes and G-protein coupled receptors (GPCRs). We provide detailed, field-proven experimental protocols for initial screening and mechanism of action studies, alongside strategies for future structure-activity relationship (SAR) exploration. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical matter.

Introduction: Deconstructing the Scaffold

The rational exploration of a new chemical entity begins with an analysis of its constituent parts. The structure of 3-(Pyrrolidin-1-ylmethyl)benzoic acid is a deliberate synthesis of two privileged fragments in medicinal chemistry, suggesting a strong rationale for its investigation.

The Pyrrolidine Ring: A Versatile 3D Pharmacophore

The five-membered, saturated pyrrolidine ring is a cornerstone of modern drug discovery.[1][2] Its significance stems from several key features:

-

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar, three-dimensional structure. This "pseudorotation" allows for a more efficient and diverse exploration of pharmacophore space within a target's binding pocket.[1][2]

-

Stereochemical Richness: The carbons of the pyrrolidine ring can be stereogenic centers, allowing for fine-tuning of ligand-target interactions and potentially leading to improved selectivity and potency.[2]

-

Proven Bioactivity: Pyrrolidine scaffolds are integral to a vast array of biologically active compounds, demonstrating activities as antibacterial, anticancer, anti-inflammatory, and CNS agents.[2][3] The basic nitrogen atom frequently serves as a key interaction point, forming hydrogen bonds or salt bridges.

The Benzoic Acid Moiety: A Critical Interaction Point

The benzoic acid group is a classical functional group in drug design, often serving as a linchpin for molecular recognition. At physiological pH, the carboxylic acid is typically deprotonated, forming a carboxylate anion that can engage in potent electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in a protein's active or allosteric site.

The strategic replacement of carboxylic acids with bioisosteres—functional groups with similar physical and chemical properties—is a common tactic to modulate a compound's pharmacokinetic profile, such as improving metabolic stability or cell permeability.[4][5] The presence of this group in our target molecule immediately suggests that its biological activity may be mediated by a charge-charge interaction.

The combination of a basic nitrogen and an acidic carboxylate suggests that 3-(Pyrrolidin-1-ylmethyl)benzoic acid will exist as a zwitterion at physiological pH, a characteristic common to many GPCR ligands and enzyme inhibitors.

Physicochemical Properties and In Silico Assessment

A foundational understanding of a compound's properties is essential before commencing wet lab experiments.

| Property | Value | Source |

| CAS Number | 884507-41-9 | [6] |

| Molecular Formula | C₁₂H₁₅NO₂ | [6] |

| Molecular Weight | 205.25 g/mol | N/A (Calculated) |

| Hydrochloride Salt MW | 288.17 g/mol | [7] |

Expert Insight: Before synthesis or purchase, we strongly recommend a preliminary in silico analysis. Tools for predicting Lipinski's Rule of Five, pKa, logP, and polar surface area can provide early flags for potential liabilities in oral bioavailability or membrane permeability. Furthermore, computational methods like molecular docking or pharmacophore modeling can be used to screen the compound against libraries of known protein structures (e.g., PDB), generating initial, testable hypotheses about its potential biological targets.

Hypothesis-Driven Target Exploration

Based on the structural analysis, we can formulate several primary hypotheses for the potential biological activity of 3-(Pyrrolidin-1-ylmethyl)benzoic acid.

-

Hypothesis 1: Enzyme Inhibition. The presence of the carboxylate group makes it a strong candidate for an enzyme inhibitor, particularly for hydrolases (e.g., proteases, metalloproteinases) or transferases where a charged residue in the active site is critical for substrate recognition. For instance, various matrix metalloproteinase (MMP) inhibitors utilize charged moieties to interact with the enzyme's active site.[8]

-

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation. The zwitterionic nature of the molecule, featuring a cationic center (pyrrolidine nitrogen) and an anionic center (carboxylate), is a classic pharmacophore for ligands of aminergic and peptidergic GPCRs. These receptors often possess charged residues in their transmembrane domains that are crucial for ligand binding and receptor activation.

-

Hypothesis 3: Antimicrobial Activity. Pyrrolidine derivatives have a well-documented history as antibacterial agents.[3] The scaffold can be decorated to target various bacterial processes. Therefore, screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria is a logical avenue of investigation.

Proposed Experimental Workflows

A tiered, systematic approach is essential to efficiently screen for activity, confirm hits, and elucidate the mechanism of action (MOA).

Tiered Screening Strategy

The following workflow provides a logical progression from broad, high-throughput screening to more focused, in-depth studies.

Caption: A proposed strategy for Structure-Activity Relationship (SAR) exploration.

Expert Insight: When initiating an SAR campaign, focus on one modification at a time to generate clean, interpretable data. Bioisosteric replacement of the carboxylic acid is a particularly high-value strategy. [4][5]Replacing it with a tetrazole, for example, can maintain the acidic pKa and interaction potential while drastically improving metabolic stability and cell penetration, which are common liabilities for carboxylic acids. [5]

Conclusion

3-(Pyrrolidin-1-ylmethyl)benzoic acid represents a promising, yet underexplored, chemical scaffold. Its design intrinsically combines features that are hallmarks of successful therapeutic agents. The hypothesis-driven framework and detailed experimental protocols provided in this guide offer a robust and scientifically rigorous pathway for its characterization. Through a systematic investigation of its potential as an enzyme inhibitor, GPCR modulator, or antimicrobial agent, researchers can efficiently unlock the therapeutic potential of this molecule and its future derivatives.

References

-

Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

-

Chohan, Z. H., Arif, M., Akhtar, M. A., & Supuran, C. T. (2006). Metal-based antibacterial and antifungal agents: synthesis, characterization, and in vitro biological evaluation of Co(II), Cu(II), Ni(II), and Zn(II) complexes with amino acid-derived compounds. Bioinorganic Chemistry and Applications, 2006, 83131. [Link]

-

Raimondi, M. V., Cascioferro, S., Schillaci, D., & Parrino, B. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 798. [Link]

-

Raimondi, M. V., Cascioferro, S., Schillaci, D., & Parrino, B. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(32), 6596-6638. [Link]

-

Shaikh, R. P., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. ResearchGate. [Link]

- Levin, J. I., et al. (1999). U.S. Patent No. 5,929,097. Washington, DC: U.S.

-

Aleh, H., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 435-442. [Link]

-

Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102047. [Link]

-

Swidorski, J. A., et al. (2021). Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. Bioorganic & Medicinal Chemistry Letters, 37, 127823. [Link]

-

Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

-

Drug Hunter. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. [Link]

-

G-Biosciences. (n.d.). Enzyme Analysis. Retrieved February 3, 2026, from [Link]

-

Tõntson, L., et al. (2018). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. In Methods in Molecular Biology (Vol. 1705). Humana Press. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2019). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Biomolecular Structure and Dynamics, 37(14), 3805-3814. [Link]

-

Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5408. [Link]

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Morita, Y. (2012). Application of Bioisosteres in Drug Design. Literature Seminar. [Link]

-

Zhang, Y., et al. (2024). α-Glucosidase and Pancreatic Lipase Inhibitory Activity of Chemical Constituents from Adzuki Bean (Vigna angularis). Molecules, 29(3), 696. [Link]

- Google Patents. (n.d.). Benzimidazole derivatives and their use as therapeutic agents.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 884507-41-9 3-(Pyrrolidin-1-ylmethyl)benzoic acid AKSci 1780AF [aksci.com]

- 7. 3-(pyrrolidin-1-ylmethyl)benzoic acid hydrochloride; CAS No.: 887922-93-2 [chemshuttle.com]

- 8. US5929097A - Preparation and use of ortho-sulfonamido aryl hydroxamic acids as matrix metalloproteinase and tace inhibitors - Google Patents [patents.google.com]

The Strategic Utility of 3-(Pyrrolidin-1-ylmethyl)benzoic Acid in Modern Drug Discovery: A Technical Guide

Introduction: The Pyrrolidine Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced pharmacological profiles is paramount. Within the vast arsenal of synthetic building blocks, nitrogen-containing heterocycles hold a place of distinction, with the pyrrolidine ring being a particularly privileged scaffold.[1][2] Its prevalence in over twenty FDA-approved drugs underscores its significance.[3] The five-membered saturated ring of pyrrolidine offers a unique combination of properties that medicinal chemists find highly attractive. Its three-dimensional structure allows for a greater exploration of chemical space compared to its flat aromatic counterparts, a crucial factor in optimizing ligand-receptor interactions.[1] Furthermore, the pyrrolidine moiety can enhance aqueous solubility and introduce chiral centers, providing opportunities for stereoselective interactions with biological targets.[1][2]

This guide focuses on a specific and highly versatile pyrrolidine-containing intermediate: 3-(Pyrrolidin-1-ylmethyl)benzoic acid . This molecule strategically combines the advantageous properties of the pyrrolidine ring with the synthetic utility of a benzoic acid functional group. The pyrrolidine serves as a key pharmacophoric element and a basic handle for salt formation, while the benzoic acid provides a reactive site for a wide array of chemical transformations, most notably amide bond formation. This dual functionality makes 3-(Pyrrolidin-1-ylmethyl)benzoic acid a valuable intermediate in the synthesis of complex bioactive molecules, including potential therapeutics for a range of diseases. This document will provide an in-depth exploration of its synthesis, physicochemical properties, and applications, offering a technical resource for researchers and professionals in drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use. The properties of 3-(Pyrrolidin-1-ylmethyl)benzoic acid are summarized in the table below. The compound is typically handled as a hydrochloride salt to improve its stability and handling characteristics.[4]

| Property | Value | Source |

| CAS Number | 884507-41-9 | [5] |

| Molecular Formula | C₁₂H₁₅NO₂ | [5] |

| Molecular Weight | 205.26 g/mol | [5] |

| Appearance | White to off-white solid (typical) | [6] |

| Purity | ≥95% (typical commercial grade) | [6] |

| Monoisotopic Mass | 205.11028 Da (for the free base) | [4] |

Expected Spectral Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methylene bridge protons, and the aromatic protons of the benzoic acid moiety. The aromatic protons would likely appear as a complex multiplet in the downfield region (around 7-8 ppm). The methylene protons connecting the pyrrolidine and the benzene ring would likely be a singlet at around 3.5-4.5 ppm. The pyrrolidine protons would appear as multiplets in the upfield region (around 1.5-3.5 ppm). The acidic proton of the carboxylic acid would be a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.[7][8]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 165-175 ppm), the aromatic carbons (120-140 ppm), the methylene bridge carbon (around 50-60 ppm), and the carbons of the pyrrolidine ring (in the aliphatic region, 20-60 ppm).[9][10]

-

FTIR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid group (around 2500-3300 cm⁻¹). A strong carbonyl (C=O) stretching band from the carboxylic acid would be prominent around 1700 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2800-3100 cm⁻¹.[11]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. For the free base, the [M+H]⁺ ion would be observed at m/z 206.11756.[4]

Synthesis of 3-(Pyrrolidin-1-ylmethyl)benzoic Acid: A Step-by-Step Guide

The synthesis of 3-(Pyrrolidin-1-ylmethyl)benzoic acid can be efficiently achieved through a two-step process. The first step involves the synthesis of a key intermediate, 3-(halomethyl)benzoic acid, followed by a nucleophilic substitution reaction with pyrrolidine. For the purpose of this guide, we will focus on a robust and scalable approach.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for 3-(Pyrrolidin-1-ylmethyl)benzoic acid.

Step 1: Synthesis of 3-(Chloromethyl)benzoic Acid

The synthesis of the key intermediate, 3-(chloromethyl)benzoic acid, can be achieved via the chloromethylation of benzoyl chloride. This method is advantageous due to the ready availability and cost-effectiveness of the starting materials.

Protocol based on Patent CN105384620A: [12]

-

Materials:

-

Benzoyl chloride

-

Paraformaldehyde

-

Lewis Acid Catalyst (e.g., anhydrous zinc chloride or ferric chloride)

-

Solvent (e.g., a mixture of chloroform and carbon tetrachloride)

-

Nitrogen gas

-

-

Procedure:

-

To a suitable pressure reactor, add the solvent mixture (e.g., 50 mL of chloroform and 20 mL of carbon tetrachloride).

-

Add benzoyl chloride (0.1 mol), paraformaldehyde (0.13 mol), and the Lewis acid catalyst (0.02 mol).

-

Pressurize the reactor with nitrogen gas to approximately 0.5 MPa.

-

Heat the reaction mixture to 40-50 °C and maintain this temperature with stirring for 12 hours. The Lewis acid catalyzes the electrophilic aromatic substitution reaction.

-

After the reaction is complete, cool the mixture to 0-5 °C.

-

The product can be isolated and purified by standard techniques such as crystallization.

-

-

Causality and Self-Validation: The use of a Lewis acid is critical to activate the paraformaldehyde and generate the electrophile for the chloromethylation of the aromatic ring. The reaction is performed under an inert atmosphere to prevent side reactions. Monitoring the reaction progress by techniques like TLC or HPLC is recommended to ensure completion.

Step 2: Synthesis of 3-(Pyrrolidin-1-ylmethyl)benzoic Acid

This step involves a nucleophilic substitution reaction where the chlorine atom of 3-(chloromethyl)benzoic acid is displaced by the secondary amine, pyrrolidine. The following protocol is adapted from a similar synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester.[13]

-

Materials:

-

3-(Chloromethyl)benzoic acid (or the corresponding methyl ester, 3-(bromomethyl)benzoic acid, methyl ester as in the reference)

-

Pyrrolidine

-

Toluene

-

Base (optional, e.g., potassium carbonate, to scavenge the HCl byproduct)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-(chloromethyl)benzoic acid (1 equivalent) in toluene.

-

Add pyrrolidine (at least 2 equivalents). The excess pyrrolidine can act as both the nucleophile and the base to neutralize the HCl formed during the reaction. Alternatively, one equivalent of pyrrolidine and one equivalent of a non-nucleophilic base like potassium carbonate can be used.

-

Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by TLC. The formation of a precipitate (pyrrolidinium chloride) is expected if a base is not used in excess.

-

Upon completion, if a precipitate has formed, remove it by filtration.

-

The toluene filtrate contains the desired product. The solvent can be removed under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

-

-

Causality and Self-Validation: The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of pyrrolidine attacks the benzylic carbon, displacing the chloride ion. The use of a non-polar aprotic solvent like toluene is suitable for this type of reaction. The stoichiometry is important; using an excess of the amine drives the reaction to completion.

Optional Step 3: Formation of the Hydrochloride Salt

For improved stability and handling, the free base of 3-(Pyrrolidin-1-ylmethyl)benzoic acid can be converted to its hydrochloride salt.

-

Procedure:

-

Dissolve the purified 3-(Pyrrolidin-1-ylmethyl)benzoic acid in a suitable solvent like isopropanol or diethyl ether.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Applications in Drug Development

The strategic placement of the pyrrolidine and benzoic acid moieties makes 3-(Pyrrolidin-1-ylmethyl)benzoic acid a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery. The pyrrolidine ring is a common feature in a wide range of biologically active compounds, including those with anticancer, antibacterial, and central nervous system activities.[14]

Illustrative Synthetic Application:

Caption: General scheme for the use of the intermediate in amide synthesis.

The primary application of 3-(Pyrrolidin-1-ylmethyl)benzoic acid is in the synthesis of amides. The carboxylic acid can be activated using standard coupling reagents (e.g., EDC, HOBt, HATU) and then reacted with a wide variety of primary or secondary amines to generate a library of amide derivatives. These amines can be other pharmacologically active fragments or simple building blocks to explore the structure-activity relationship (SAR).

While a specific drug on the market that directly uses this intermediate is not publicly disclosed, its structural motifs are present in many investigational and approved drugs. For instance, the pyrrolidine ring is a key component of drugs targeting a variety of receptors and enzymes.[14]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(Pyrrolidin-1-ylmethyl)benzoic acid and its precursors. The hydrochloride salt is an irritant and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be rinsed immediately with copious amounts of water.

Conclusion

3-(Pyrrolidin-1-ylmethyl)benzoic acid represents a strategically designed synthetic intermediate that leverages the desirable properties of the pyrrolidine scaffold for applications in drug discovery. Its straightforward synthesis and the versatility of its dual functional groups make it an attractive building block for the creation of diverse chemical libraries aimed at identifying and optimizing novel therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and potential applications, empowering researchers to effectively utilize this valuable tool in the quest for new medicines.

References

-

PrepChem. Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester. Available from: [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

IRIS - Unipa. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

PubChem. 3-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride. Available from: [Link]

-

PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

-

Amerigo Scientific. 3-(Pyrrolidin-1-ylmethyl)benzoic acid. Available from: [Link]

-

PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available from: [Link]

-

SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. PubChemLite - 3-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-(Pyrrolidin-1-ylmethyl)benzoic acid - Amerigo Scientific [amerigoscientific.com]

- 7. rsc.org [rsc.org]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. iris.unipa.it [iris.unipa.it]

Technical Guide: Structure-Activity Relationship (SAR) of 3-(Pyrrolidin-1-ylmethyl)benzoic Acid

Executive Summary

3-(Pyrrolidin-1-ylmethyl)benzoic acid (CAS: 884507-41-9) represents a quintessential "privileged fragment" in modern medicinal chemistry. Structurally, it comprises a zwitterionic core featuring a lipophilic phenyl spacer, a polarizable carboxylic acid "head," and a basic pyrrolidine "tail" linked via a methylene bridge.

This scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization for targets requiring a salt-bridge interaction coupled with a hydrophobic contact. It serves as a critical pharmacophore in the design of Matrix Metalloproteinase (MMP) inhibitors , Sirtuin modulators , and GPCR ligands (specifically Histamine H3 and Muscarinic antagonists).

This guide dissects the SAR of this chemotype, providing a roadmap for optimizing potency, metabolic stability, and permeability.

Chemical Biology & Pharmacophore Analysis[1]

Structural Deconstruction

The molecule operates as a bifunctional ligand. Its activity is governed by the spatial vector between the acidic and basic centers.

-

The Acidic Head (Benzoic Acid): Functions as the primary anchor, often engaging in hydrogen bonding or ionic interactions with positively charged residues (Arg, Lys) or metal ions (Zn²⁺ in MMPs).

-

The Basic Tail (Pyrrolidine): A tertiary amine with a pKa ~9.5-10.5. At physiological pH, it is protonated, providing a positive charge for cation-π interactions or salt bridges with Asp/Glu residues.

-

The Linker (Methylene): Provides rotational freedom but maintains a relatively short distance (~5-6 Å) between the aromatic core and the basic nitrogen.

-

The Core (Phenyl - Meta substitution): The 3-position (meta) creates a "kinked" geometry (approx. 120° vector), distinct from the linear 4-substituted (para) analogs. This geometry is often critical for fitting into curved binding pockets.

Physicochemical Profile

| Property | Value (Approx.) | Implication |

| MW | 205.25 Da | Ideal fragment size (<300 Da). |

| cLogP | 1.2 - 1.5 | Moderate lipophilicity; good starting point for optimization. |

| pKa (Acid) | ~4.2 | Ionized (COO⁻) at pH 7.4. |

| pKa (Base) | ~9.8 | Ionized (NH⁺) at pH 7.4. |

| Species | Zwitterion | High water solubility; membrane permeability may be rate-limiting without esterification. |

SAR Exploration Strategies

The optimization of 3-(Pyrrolidin-1-ylmethyl)benzoic acid follows a four-quadrant modification strategy.

Quadrant A: The Acidic Head (Bioisosteres)

The carboxylic acid is often a metabolic liability (glucuronidation) or a permeability hurdle.

-

Strategy: Replace -COOH with bioisosteres to improve PK or alter binding geometry.

-

Modifications:

-

Tetrazole: Maintains acidity (pKa ~5) but increases lipophilicity and metabolic stability.

-

Sulfonamide (-SO₂NH₂): Useful for zinc-binding targets (MMPs).[1]

-

Hydroxamic Acid (-CONHOH): Critical for chelating metals (e.g., HDACs, MMPs).

-

Quadrant B: The Basic Tail (Pyrrolidine Optimization)

The pyrrolidine ring is a "hotspot" for selectivity.

-

Ring Size: Expanding to Piperidine (6-membered) or contracting to Azetidine (4-membered) alters the basicity and steric bulk.

-

Azetidine: Lowers pKa (less basic), reduces steric clash.

-

Piperidine:[2] Increases bulk, often improves metabolic stability at the cost of entropy.

-

-

Substituents:

-

3-Fluoro-pyrrolidine: Lowers the pKa of the nitrogen (inductive effect), potentially improving membrane permeability by increasing the fraction of neutral species.

-

3,3-Dimethyl: locks conformation and blocks metabolic oxidation at the 3-position.

-

Quadrant C: The Linker (Rigidification)

The methylene linker (-CH₂-) allows free rotation, which is entropically unfavorable upon binding.

-

Methylation: Introducing a methyl group (chiral center) restricts rotation and can enhance selectivity for specific receptor isoforms.

-

Direct Attachment: Removing the linker (N-linked directly to phenyl) significantly alters the vector and reduces basicity (aniline vs. benzylamine).

Quadrant D: The Core (Vector Analysis)

-

Meta vs. Para: The 3-substituted (meta) scaffold provides a "bent" vector suitable for globular protein pockets. The 4-substituted (para) analog is linear and often used for channel-like binding sites.

-

F/Cl Scanning: Adding Fluorine to the phenyl ring can block metabolic hotspots and modulate the pKa of the benzoic acid.

Visualization: SAR Logic Map

Figure 1: Strategic SAR modification zones for the 3-(Pyrrolidin-1-ylmethyl)benzoic acid scaffold.

Experimental Protocols

Synthesis: Reductive Amination (Standard Procedure)

The most robust route to this scaffold is the reductive amination of 3-formylbenzoic acid (or its ester) with pyrrolidine.

Reagents:

-

3-Formylbenzoic acid methyl ester (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

DCM or DCE (Solvent)

-

Acetic Acid (Catalytic, 0.1 eq)

Protocol:

-

Imine Formation: Dissolve 3-formylbenzoic acid methyl ester in DCE (0.2 M). Add Pyrrolidine and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes to allow imine formation.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

-

Reaction: Allow to warm to RT and stir overnight (12–16 h). Monitor by TLC/LC-MS.

-

Quench: Quench with saturated NaHCO₃ solution.

-

Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH (3 eq) in THF/H₂O (3:1) for 4 h, then acidify to pH 4 to precipitate the zwitterion.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis via Reductive Amination.

References

-

PubChem Compound Summary. 3-[(Pyrrolidin-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. Link

-

MacPherson, L. J., et al. (1997).[1] Discovery of CGS 27023A, a Non-Peptidic, Potent, and Orally Active Stromelysin Inhibitor that Spares Collagenase 1. Journal of Medicinal Chemistry. (Contextual SAR for benzoic acid/hydroxamate MMP inhibitors). Link

-

Vertex AI Search. Synthesis of 3-(1-Piperidinylmethyl)benzoic acid derivatives. PrepChem. (Methodology adaptation). Link

-

Google Patents. US5929097A - Preparation and use of ortho-sulfonamido aryl hydroxamic acids as matrix metalloproteinase inhibitors. (Demonstrates the utility of the aryl-linker-basic motif). Link

Sources

Technical Guide: Stability & Storage of 3-(Pyrrolidin-1-ylmethyl)benzoic acid

[1]

Executive Technical Summary

3-(Pyrrolidin-1-ylmethyl)benzoic acid (CAS: 884507-41-9 for free acid; 887922-93-2 for HCl salt) is a bifunctional building block used frequently in medicinal chemistry.[1] Its stability profile is defined by two competing functional groups: an acidic carboxyl moiety and a basic tertiary amine (pyrrolidine).

Core Stability Verdict: This compound is Air Sensitive and Hygroscopic (particularly in salt form). While the benzoic acid core is robust, the benzylic tertiary amine is susceptible to oxidative degradation and atmospheric CO₂ absorption.

Quick Reference Data

| Parameter | Specification |

| CAS Number | 884507-41-9 (Free Acid) / 887922-93-2 (HCl Salt) |

| Molecular Weight | 205.25 g/mol (Free Acid) |

| Physical State | White to off-white crystalline solid |

| Primary Vulnerability | Oxidative N-dealkylation; Hygroscopicity (Salt form) |

| Storage Condition | Inert atmosphere (N₂/Ar), Desiccated, -20°C (Long-term) |

| Shelf Life | >2 Years (if stored properly under inert gas) |

Physicochemical Profile & Vulnerabilities[2][4][6][7]

To understand the storage requirements, one must analyze the molecular "pain points." This molecule is not a passive solid; it possesses internal reactivity that dictates its handling.

The Zwitterionic Nature

In its free acid form, the molecule likely exists as a zwitterion in the solid state or neutral aqueous solution. The proton from the carboxylic acid (

-

Impact: This high lattice energy usually provides thermal stability (high melting point ~168°C for HCl salt), but it makes solubilization pH-dependent.[1]

The Oxidative Weak Point (Benzylic Amine)

The critical instability lies in the pyrrolidine ring attached to a benzylic carbon .[1]

-

N-Oxidation: Tertiary amines are prone to forming N-oxides upon exposure to atmospheric oxygen.[1]

-

Benzylic Oxidation: The carbon linking the pyrrolidine to the phenyl ring is "benzylic." While less reactive than a primary benzylic position, it remains a site for radical autoxidation over extended periods, especially in the presence of light.

Hygroscopicity

The Hydrochloride (HCl) salt is the most common commercial form.[1] Chloride salts of amines are notoriously hygroscopic.[1]

-

Risk: Absorption of water leads to hydrolysis (clumping), weighing errors, and accelerated chemical degradation.

Degradation Pathways (Visualized)

The following diagram illustrates the theoretical degradation logic that necessitates the strict storage protocols defined in Section 4.

Figure 1: Primary degradation vectors.[1] Note that the HCl salt is protected from CO₂ absorption but highly vulnerable to moisture.

Storage Protocol: The "Inert Fortress"

Do not rely on the manufacturer's packaging for long-term storage once opened.[1] Follow this self-validating protocol to ensure integrity.

Environmental Conditions[1]

-

Temperature:

-

Long-term (>1 month):-20°C . The kinetic rate of amine oxidation is significantly reduced at sub-zero temperatures.

-

Short-term (Active use):2-8°C (Refrigerator).

-

-

Atmosphere: Inert Gas Required.

-

Light: Amber Vials.

-

While not acutely photosensitive, benzylic amines should be shielded from UV to prevent radical initiation.

-

The "Double-Vessel" System (Recommended)

For maximum stability, use a nested containment system:

-

Primary Container: Amber glass vial with a Teflon-lined screw cap. (Avoid metal caps which can corrode if trace HCl fumes escape).[1]

-

Secondary Container: A sealed desiccator jar or a secondary plastic jar containing a packet of activated silica gel and an oxygen scavenger sachet.

Storage Workflow Diagram

Figure 2: Decision logic for intake and storage.[1] Note the emphasis on desiccation for the salt form.

Handling & Solubilization

Handling Precautions

-

Safety: This compound causes serious eye damage and skin irritation [1, 2].[2][3][4][5] Always wear safety glasses and nitrile gloves.

-

Weighing: Due to hygroscopicity (HCl salt), weigh quickly. Do not leave the stock bottle open on the balance. If precise stoichiometry is required for a reaction, determine the water content (Karl Fischer titration) or dry the solid in a vacuum oven (40°C, 4 hours) before weighing.[1]

Solubilization Strategy

-

Aqueous:

-

HCl Salt: Soluble in water.

-

Free Acid: Poorly soluble in water at neutral pH. Requires adjustment to pH < 3 (protonating the amine fully) or pH > 8 (deprotonating the carboxylic acid) to dissolve.[1]

-

-

Organic:

-

Soluble in DMSO, Methanol, and Ethanol.

-

Protocol: Prepare stock solutions in DMSO for biological assays. DMSO stocks should be aliquoted and stored at -20°C to prevent freeze-thaw cycles, which introduce moisture.[1]

-

Quality Assurance (Re-test Criteria)

Before using valuable reagents or cell lines, validate the integrity of the compound if it has been stored for >6 months.

| Test Method | Passing Criteria | Failure Indicator |

| Visual Inspection | White/Off-white crystals | Yellow/Brown discoloration (Oxidation) or "Wet/Clumped" appearance (Hydrolysis).[1] |

| 1H NMR (DMSO-d6) | Sharp peaks. Benzylic CH₂ singlet ~3.6-4.2 ppm.[1] | New peaks near the benzylic region (indicates N-oxide or aldehyde degradation products).[1] |

| LC-MS | Single peak >95% purity.[1][6] | Mass shift of +16 (N-oxide) or fragmentation changes.[1] |

References

-

Fisher Scientific. (2025).[1][2] Safety Data Sheet: 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride. Retrieved from

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: Benzoic Acid Derivatives. Retrieved from

-

PubChem. (2025).[1] Compound Summary: 3-(Pyrrolidin-1-ylmethyl)benzoic acid.[1][6][3][7][8] National Library of Medicine.[1] Retrieved from

-

ChemicalBook. (2025).[1] Product Properties: 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride.[1][3][7] Retrieved from

Sources

- 1. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | C16H11FN2O3 | CID 24811740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.ca [fishersci.ca]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. moellerchemie.com [moellerchemie.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 3-(PYRROLIDIN-1-YLMETHYL)BENZOIC ACID HYDROCHLORIDE CAS#: 887922-93-2 [m.chemicalbook.com]

- 8. 3-(Pyrrolidin-1-ylmethyl)benzoic acid - Amerigo Scientific [amerigoscientific.com]

Methodological & Application

Application Notes and Protocols for the Purification of 3-(Pyrrolidin-1-ylmethyl)benzoic acid by Recrystallization

Introduction: The Challenge and Opportunity in Purifying a Zwitterionic Molecule

3-(Pyrrolidin-1-ylmethyl)benzoic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a basic tertiary amine (the pyrrolidine nitrogen) and an acidic carboxylic acid, confers upon it zwitterionic properties. This dual nature presents a unique challenge for purification. At its isoelectric point (pI), the pH at which the molecule carries no net electrical charge, its solubility in aqueous media is at a minimum. This property, while complicating extractive workups, is the very key to its efficient purification by recrystallization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop a robust recrystallization protocol for 3-(pyrrolidin-1-ylmethyl)benzoic acid, ensuring high purity for downstream applications.

Physicochemical Properties and Strategic Considerations

A successful recrystallization hinges on a thorough understanding of the compound's properties and the theoretical principles of crystallization.

| Property | Value/Observation | Significance for Recrystallization |

| Molecular Formula | C₁₂H₁₅NO₂ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 205.26 g/mol [1] | Essential for calculating molar quantities and theoretical yields. |

| Appearance | White to off-white crystalline solid[2] | The goal of recrystallization is to obtain pure, white crystals. |

| Melting Point (HCl Salt) | 168-170 °C | A sharp melting point range of the purified free base is a key indicator of purity. Impurities typically broaden and depress the melting point.[3] |

| Zwitterionic Nature | Contains both an acidic (-COOH) and a basic (pyrrolidinyl) group. | Solubility is highly pH-dependent. At the isoelectric point (pI), the molecule has minimal solubility, which is the ideal condition for crystallization from aqueous solutions. |

| Predicted logP | -0.75 | Indicates a degree of polarity, suggesting solubility in polar solvents. |

The Science of Recrystallization for 3-(Pyrrolidin-1-ylmethyl)benzoic acid

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[4] For 3-(pyrrolidin-1-ylmethyl)benzoic acid, the zwitterionic nature adds a critical dimension: pH control.

Solvent Selection: The Cornerstone of Purity

The ideal solvent for recrystallization should exhibit the following characteristics:

-

High solubility at elevated temperatures: To dissolve the compound completely.

-

Low solubility at low temperatures: To maximize the recovery of the purified compound upon cooling.

-

Inertness: The solvent should not react with the compound.

-

Volatility: The solvent should be easily removable from the purified crystals.

-

Appropriate boiling point: Should be lower than the melting point of the compound to prevent "oiling out".[5]

Given the polar nature of 3-(pyrrolidin-1-ylmethyl)benzoic acid, polar solvents are the most promising candidates. Water and short-chain alcohols like ethanol and isopropanol, or mixtures thereof, are excellent starting points.

The Critical Role of pH and the Isoelectric Point (pI)

Estimated pI ≈ (4.2 + 11.3) / 2 ≈ 7.75

This estimation suggests that adjusting the pH of an aqueous solution of the compound to around 7.75 will induce precipitation of the neutral zwitterion, leaving more soluble ionic impurities in the solution.

Experimental Protocols

Part 1: Systematic Solvent Screening Protocol (Small Scale)

This initial screening is crucial to identify the optimal solvent system before proceeding to a larger scale purification.

-

Preparation: Place approximately 20-30 mg of crude 3-(pyrrolidin-1-ylmethyl)benzoic acid into several test tubes.

-

Solvent Addition (Room Temperature): To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures like ethanol/water) dropwise, vortexing after each addition. Observe the solubility at room temperature. An ideal solvent will show poor solubility.

-

Heating: Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Cooling and Crystal Formation: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

-

Observation: Observe the quantity and quality of the crystals formed. The best solvent system will yield a large amount of well-formed crystals.

Part 2: Scalable Recrystallization Protocol

This protocol is based on the likely suitability of an aqueous or alcohol/water system. The exact solvent, solvent ratios, and pH should be determined from the screening in Part 1.

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-(pyrrolidin-1-ylmethyl)benzoic acid. Add the chosen solvent (e.g., deionized water or an ethanol/water mixture) and a magnetic stir bar. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid is completely dissolved at a near-boiling temperature.[4][7] Note: Use the minimum amount of hot solvent necessary to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

-

Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

-

pH Adjustment (for aqueous systems): If using water as the solvent, allow the solution to cool slightly. While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise to adjust the pH to the estimated isoelectric point (around pH 7.5-8.0). Monitor the pH with a calibrated pH meter or pH paper. The zwitterionic product should begin to precipitate.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Visualizing the Workflow

Caption: Workflow for the purification of 3-(Pyrrolidin-1-ylmethyl)benzoic acid.

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated; impurities are present. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a solvent with a lower boiling point. |

| No Crystals Form | Too much solvent was used; the solution is supersaturated. | Boil off some of the solvent and allow it to cool again. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. |

| Low Recovery | The compound is too soluble in the cold solvent; too much solvent was used; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Reduce the amount of solvent used. Ensure the filtration apparatus is pre-heated for hot filtration. |

| Crystals are Colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. |

Conclusion

The purification of 3-(pyrrolidin-1-ylmethyl)benzoic acid by recrystallization is a highly effective method when its zwitterionic nature is leveraged. By carefully selecting a polar solvent system and adjusting the pH to the isoelectric point, researchers can achieve high purity and yield. The protocols and guidelines presented here provide a robust framework for developing a tailored purification strategy, ensuring the quality of this valuable compound for research and development.

References

-

University of California, Davis. Recrystallization of Benzoic Acid. [Link]

-

PubChem. 4-Aminobenzoic acid. [Link]

-

Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

-

Scribd. Recrystallization of Benzoic Acid PDF. [Link]

-

ResearchGate. Solubility of p ABA in several solvents. [Link]

-

YouTube. 9. Isoelectric point and zwitterions | Amphoteric Nature of Amino acids. [Link]

-

The Journal of General Physiology. CALCULATION OF ISOELECTRIC POINTS. [Link]

-

Solubility of Things. 4-Aminobenzoic acid. [Link]

-

ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

-

Chemistry LibreTexts. 24.3: Isoelectric Points and Electrophoresis. [Link]

-

ResearchGate. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. [Link]

-

YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]

-

Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]

-

Study.com. Isoelectric Point Calculation | Formula & Equation. [Link]

-

ResearchGate. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

IRIS Unipa. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

MDPI. Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. [Link]

-

ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scribd.com [scribd.com]

- 6. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]

- 7. westfield.ma.edu [westfield.ma.edu]

Application Note: Optimized Purification of 3-(Pyrrolidin-1-ylmethyl)benzoic acid by Column Chromatography

An authoritative guide to the purification of 3-(Pyrrolidin-1-ylmethyl)benzoic acid, a zwitterionic molecule, using column chromatography. This document provides detailed protocols for both modified normal-phase and ion-exchange chromatography, tailored for researchers, scientists, and professionals in drug development.

Abstract

This application note presents a detailed guide for the preparative-scale purification of 3-(Pyrrolidin-1-ylmethyl)benzoic acid using column chromatography. Due to its zwitterionic nature, containing both a basic pyrrolidine moiety and an acidic carboxylic acid group, this compound poses unique challenges for purification, such as poor peak shape and unpredictable retention on standard stationary phases. We provide two robust, field-proven protocols: (1) a modified normal-phase method on silica gel for general laboratory use and (2) an advanced solid-phase extraction method using strong cation exchange (SCX) for high-purity isolation. The causality behind experimental choices, including stationary phase selection, mobile phase modification, and elution strategy, is thoroughly explained to empower researchers to adapt these methods for analogous compounds.

Introduction: The Purification Challenge

3-(Pyrrolidin-1-ylmethyl)benzoic acid (Molecular Formula: C₁₂H₁₅NO₂, Molecular Weight: ~205.26 g/mol ) is a bifunctional organic molecule.[1][2] Such structures are common scaffolds in medicinal chemistry and drug discovery. The primary challenge in its purification arises from the presence of two ionizable centers: a tertiary amine (pyrrolidine nitrogen) and a carboxylic acid.

-

At Low pH (pH < ~4): The carboxylic acid is protonated (-COOH) and the amine is protonated (-NH⁺), resulting in a net cationic species.

-

At Neutral pH: The molecule likely exists as a zwitterion (-COO⁻ and -NH⁺).

-

At High pH (pH > ~10): The carboxylic acid is deprotonated (-COO⁻) and the amine is neutral, resulting in a net anionic species.

This pH-dependent charge variability complicates purification. On standard, slightly acidic silica gel, the basic nitrogen interacts strongly with silanol groups, leading to significant peak tailing and potential irreversible adsorption. Conversely, its polar and zwitterionic character at neutral pH can lead to poor retention and separation in standard reversed-phase chromatography.[3] Therefore, a carefully designed chromatographic strategy is essential for achieving high purity.[4][5]

Physicochemical Properties & Strategic Implications

A successful purification strategy begins with understanding the molecule's properties.

| Property | Value / Description | Chromatographic Implication |

| CAS Number | 884507-41-9[1][2] | Unique identifier for literature and database searches. |

| Molecular Weight | 205.26 g/mol [1][2] | Influences diffusion rates and loading capacity. |

| logP | -0.75[2] | Indicates high hydrophilicity; suggests weak retention on reversed-phase (C18) columns without a suitable ion-pairing agent or pH control. |

| Key Functional Groups | Carboxylic Acid (acidic), Tertiary Amine (basic)[2] | Zwitterionic potential. Dictates the use of pH-modified mobile phases or ion-exchange chromatography for effective separation.[6][7][8] |

| Solubility | Soluble in water and various organic solvents, especially as a salt.[9] | Offers flexibility in choosing sample loading and mobile phase solvents. |

Recommended Purification Protocols

We present two validated methods. The choice depends on the required purity, available equipment, and the nature of the impurities.

Protocol 1: Modified Normal-Phase Flash Chromatography

This method is broadly applicable and utilizes common laboratory materials. The key to success is modifying the mobile phase to suppress the strong interaction between the basic analyte and the acidic silica gel.

Expertise & Rationale: Standard eluents like ethyl acetate/hexane would result in the cationic form of the molecule binding almost irreversibly to the silica. By adding a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide), we create a competitive equilibrium. The modifier neutralizes the most acidic sites on the silica surface and ensures the analyte remains in its less-interactive, free-base form, allowing it to elute with a symmetrical peak shape.

Detailed Step-by-Step Methodology:

-

Stationary Phase Preparation:

-

Select a glass column appropriate for the sample size (typically a 50:1 to 100:1 ratio of silica weight to crude sample weight).

-

Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).

-